Butyl decyl phosphate Butyl decyl phosphate
Brand Name: Vulcanchem
CAS No.: 54653-20-2
VCID: VC19593401
InChI: InChI=1S/C14H31O4P/c1-3-5-7-8-9-10-11-12-14-18-19(15,16)17-13-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1
SMILES:
Molecular Formula: C14H30O4P-
Molecular Weight: 293.36 g/mol

Butyl decyl phosphate

CAS No.: 54653-20-2

Cat. No.: VC19593401

Molecular Formula: C14H30O4P-

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Butyl decyl phosphate - 54653-20-2

Specification

CAS No. 54653-20-2
Molecular Formula C14H30O4P-
Molecular Weight 293.36 g/mol
IUPAC Name butyl decyl phosphate
Standard InChI InChI=1S/C14H31O4P/c1-3-5-7-8-9-10-11-12-14-18-19(15,16)17-13-6-4-2/h3-14H2,1-2H3,(H,15,16)/p-1
Standard InChI Key FLHUDXNLUORBGA-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCOP(=O)([O-])OCCCC

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Butyl decyl phosphate exists as a mixture of mono- and di-ester forms, depending on the substitution pattern of the phosphate group. The general structure is R1R2PO4H\text{R1R2PO}_4\text{H}, where R1\text{R1} and R2\text{R2} represent butyl (C4H9\text{C}_4\text{H}_9) and decyl (C10H21\text{C}_{10}\text{H}_{21}) groups . Key physical properties include:

PropertyValueSource
Density1.081 g/cm³
Boiling Point452.4°C at 760 mmHg
Flash Point240.7°C
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, ether)

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1250–1150 cm1^{-1} (P=O stretch) and 1050–950 cm1^{-1} (P–O–C stretch) .

  • NMR: 31P^{31}\text{P} NMR signals typically appear at δ 0–2 ppm for monoesters and δ -1 to -3 ppm for diesters .

Synthesis and Industrial Production

Synthetic Routes

Butyl decyl phosphate is synthesized via esterification reactions between phosphoric acid and butanol/decanol or through transesterification of simpler phosphate esters . A common industrial method involves:

  • Reaction of tributyl phosphate with decanol:

    P(O)(OC4H9)3+C10H21OHC10H21OP(O)(OC4H9)2+C4H9OH\text{P(O)(OC}_4\text{H}_9\text{)}_3 + \text{C}_{10}\text{H}_{21}\text{OH} \rightarrow \text{C}_{10}\text{H}_{21}\text{OP(O)(OC}_4\text{H}_9\text{)}_2 + \text{C}_4\text{H}_9\text{OH}
  • Purification: Distillation under reduced pressure to isolate the target ester .

Industrial Scale-Up

Large-scale production utilizes continuous reactors with excess alcohol to drive esterification. Catalysts such as sulfuric acid or ion-exchange resins improve yield .

Applications

Industrial Uses

ApplicationMechanismSource
SurfactantsReduces surface tension in detergents and emulsifiers
Hydraulic FluidsActs as a anti-wear additive
Metal ExtractionForms complexes with rare earth metals

Biomedical Applications

Recent studies highlight its role in bioresponsive ceramics. Surface modification of α-tricalcium phosphate with butyl phosphate enhances apatite formation in simulated body fluid (SBF), suggesting potential in bone regeneration .

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